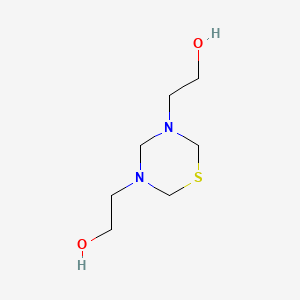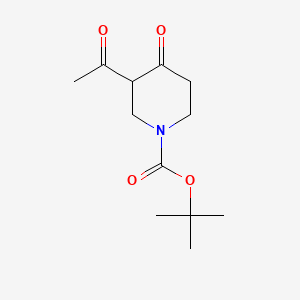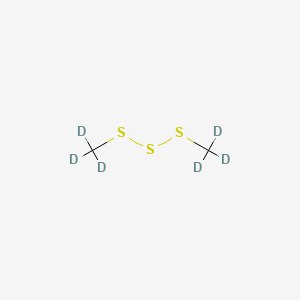
Aripiprazole-d8 N4-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aripiprazole-d8 N4-Oxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic drug. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Aripiprazole. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound in biological systems due to their distinct mass difference from hydrogen atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aripiprazole-d8 N4-Oxide involves the deuteration of Aripiprazole followed by the introduction of an N-oxide group. The process typically starts with the deuteration of Aripiprazole using deuterated reagents such as deuterated chloroform or deuterated methanol. The deuterated Aripiprazole is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the N-oxide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and oxidizing agents under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
Aripiprazole-d8 N4-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Parent amine (Aripiprazole-d8).
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Aripiprazole-d8 N4-Oxide is extensively used in scientific research for:
Pharmacokinetic Studies: The deuterium atoms allow for precise tracing and analysis of the compound in biological systems.
Metabolism Studies: Understanding the metabolic pathways and identifying metabolites of Aripiprazole.
Drug Development: Used as a reference compound in the development of new antipsychotic drugs.
Biological Research: Studying the interaction of the compound with various biological targets and pathways.
作用機序
Aripiprazole-d8 N4-Oxide exerts its effects through partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The deuterium atoms do not significantly alter the pharmacological activity of the compound but provide a distinct advantage in tracing and analysis. The compound interacts with various molecular targets and pathways involved in neurotransmission and signal transduction .
類似化合物との比較
Similar Compounds
Aripiprazole: The parent compound, an atypical antipsychotic with similar pharmacological activity.
Aripiprazole-d8: A deuterated derivative without the N-oxide group.
Aripiprazole N4-Oxide: The non-deuterated version of the compound.
Uniqueness
Aripiprazole-d8 N4-Oxide is unique due to the presence of both deuterium atoms and the N-oxide group. This combination provides distinct advantages in pharmacokinetic and metabolic studies, allowing for precise tracing and analysis in biological systems. The compound’s unique structure also offers insights into the metabolic pathways and interactions of Aripiprazole derivatives .
特性
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTVYHFBHZGERN-BQLKVSHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-39-2 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346600-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













